

Structural & Functional Analysis of - dimethylguanosine () in RNA

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Compound of Interest

Compound Name: 1,2'-Dimethylguanosine

CAS No.: 73667-71-7

Cat. No.: B1433844

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Executive Summary

-dimethylguanosine (

) represents a pinnacle of RNA chemical stability.[1][2][3][4] Characterized by dual methylation at the Watson-Crick face (

) and the ribose backbone (

), this residue acts as a structural locking mechanism.[1][2][3][4] While naturally evolved in hyperthermophiles (e.g., *Pyrolobus fumarii*) to prevent thermal denaturation at >100°C, its unique properties—blocking canonical base pairing while enforcing a rigid C3'-endo sugar pucker—make it a high-value candidate for engineering stability into synthetic mRNA and aptamers.[1][2][3][4]

Chemical Architecture & Structural Dynamics[1][2] [3][4]

The Dual-Lock Mechanism

The

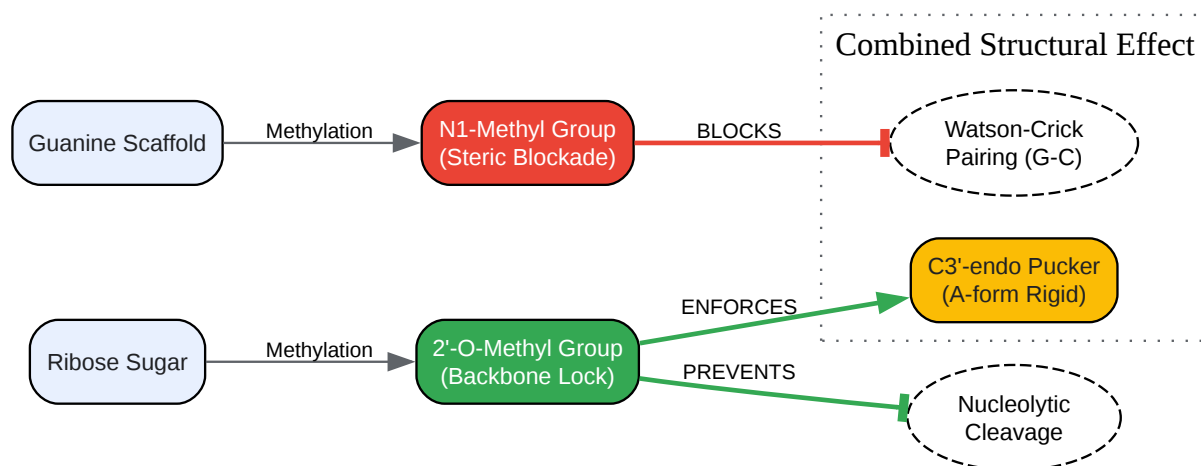
nucleotide imposes two distinct steric and thermodynamic constraints on the RNA chain:

- N1-Methylation (Base Modification):
 - Effect: Replaces the imino proton () with a methyl group.[2][3]
 - Consequence: Abolishes the donor capability for Watson-Crick base pairing with Cytosine. [2][3] This forces the base into a syn conformation or disrupts local helicity, often acting as a "helix breaker" or a "loop opener."[1][2][3]
 - Thermodynamics: Prevents the formation of canonical G-C pairs, favoring single-stranded loops or Hoogsteen interactions.[1][2][3]
- 2'-O-Methylation (Ribose Modification):
 - Effect: Methylation of the 2'-hydroxyl group.[2][3]
 - Consequence: Sterically enforces the C3'-endo (North) sugar pucker due to the gauche effect between the and the -methyl group.[2][3][4] This pre-organizes the RNA backbone into an A-form geometry, reducing the entropic cost of stacking.[1][2][3]
 - Stability: Protects the phosphodiester backbone from in-line nucleophilic attack (alkaline hydrolysis) and nuclease degradation.[2][3]

Structural Visualization

The following diagram illustrates the steric clashes and pucker enforcement introduced by

.



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Figure 1: Mechanistic impact of

modifications. Red arrows indicate inhibition; Green arrows indicate structural enforcement.[1][2]

Biological Context & Biosynthesis[1][3][4][5][6][7]

Occurrence in Extremophiles

is not a standard eukaryotic modification.[2][3] It was identified in the tRNA of *Pyrolobus fumarii*, an organism that thrives at 113°C. In this context, the modification likely serves to prevent the "melting" of critical tRNA loops (such as the T-loop or D-loop) where maintaining a fixed tertiary structure without base pairing is essential.[3]

Biosynthetic Pathway (Inferred)

The synthesis of

is likely sequential, involving distinct methyltransferase (MTase) classes.[1][2]

- Step 1: N1-Methylation
 - Enzyme Class: TrmD (bacterial/archaeal) or Trm5 (eukaryotic/archaeal) homologs.[2][4]
 - Mechanism: S-adenosylmethionine (SAM)-dependent methylation of G at N1.[1][2][3][4]

- Step 2: 2'-O-Methylation
 - Enzyme Class: TrmH (SpoU family) or C/D box sRNP-guided methyltransferases.[\[2\]](#)[\[3\]](#)[\[4\]](#)
 - Mechanism: Methylation of the ribose 2'-OH.[\[2\]](#)[\[3\]](#)

Note for Drug Developers: Co-expression of TrmD and a specific 2'-O-MTase in an in vitro transcription (IVT) reaction could enzymatically generate

in situ, although chemical synthesis (phosphoramidites) remains the standard for therapeutic RNA production.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Analytical Methodologies (Protocols)

Reliable detection of

requires differentiating it from its isomers (

,

) and single modifications (

,

).[\[1\]](#)[\[2\]](#)

LC-MS/MS Detection Protocol

This is the "Gold Standard" for structural validation.[\[2\]](#)[\[3\]](#)

Equipment: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Thermo Altis). Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3).[\[1\]](#)[\[2\]](#)

Parameter	Setting / Value	Notes
Precursor Ion (m/z)	312.13	Matches (MW ~311.[1][2][3][4]12)
Product Ion (m/z)	166.1	Characteristic methylated guanine base ()
Neutral Loss	146 Da	Loss of 2'-O-methylribose
Retention Time	Late Elution	Elutes after G and due to double methylation hydrophobicity
Differentiation	vs. (312.13 -> 166.[2][3][4]1)	base fragment is chemically distinct but isobaric; RT is critical.[2][3][4]

Step-by-Step Workflow:

- Digestion: Incubate 1-5 µg RNA with Nuclease P1 and Bacterial Alkaline Phosphatase (BAP) at 37°C for 2 hours.
- Filtration: Pass through 10kDa MWCO filter to remove enzymes.
- LC Separation: Gradient elution (0% to 15% Acetonitrile in 0.1% Formic Acid).
- MS/MS: Monitor transition 312.1 -> 166.1.

Reverse Transcription (RT) Signature

Unlike simple 2'-O-methylations (which cause pausing at low dNTPs), the N1-methyl group is a hard stop for most reverse transcriptases (e.g., HIV-1, M-MLV) because it disrupts the Watson-Crick face required for cDNA synthesis.[1][2][3][4]

- Result: Truncated cDNA ending exactly 1 nucleotide before the

site.[3]

- Application: Primer extension assays can map the position of

to single-nucleotide resolution.[2][3]

Therapeutic Applications

"Stealth" Linkers in mRNA

In mRNA therapeutics, immunogenicity is triggered by TLR7/8 recognition of unmodified guanosine.[1][2]

- Hypothesis:

acts as a potent "stealth" residue.[2][3] The N1-methyl hides the WC face (TLR recognition motif), while the 2'-O-methyl prevents hydrolysis by intracellular nucleases.[1][2][3][4]

- Use Case: Use

in poly-linkers or UTRs (Untranslated Regions) to increase half-life without altering coding potential.[2][3][4]

Aptamer Locking

Aptamers often require fixed loops to bind targets.[2][3] Introducing

into a loop region can:

- Force the loop open (N1-Me prevents collapse).
- Rigidify the backbone (2'-O-Me C3'-endo pucker).
- Prevent degradation in serum.[2][3]

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